molecular formula C7H4BrFN2 B3218492 3-Bromo-4-fluoro-5-azaindole CAS No. 1190309-75-1

3-Bromo-4-fluoro-5-azaindole

Cat. No.: B3218492
CAS No.: 1190309-75-1
M. Wt: 215.02 g/mol
InChI Key: KRJYDUOSUUVOOB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are often used as core structures in drug discovery. The presence of bromine and fluorine atoms in the 3 and 4 positions, respectively, adds unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-azaindole typically involves the cyclization of appropriately substituted pyridine derivatives. One common method includes the use of 3,4-dibromopyridine as a starting material. The synthetic route involves:

    Palladium-catalyzed C-N coupling: This step involves the reaction of 3,4-dibromopyridine with an amine to form the corresponding aminopyridine.

    Cyclization: The aminopyridine undergoes cyclization under acidic or basic conditions to form the azaindole core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the bromine position. Common reagents include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can introduce additional functional groups.

    Cycloaddition Reactions: The azaindole core can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Cycloaddition: Diels-Alder reactions with dienophiles.

Major Products:

  • Substituted azaindoles with various functional groups.
  • Polycyclic compounds with potential biological activity.

Scientific Research Applications

3-Bromo-4-fluoro-5-azaindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-azaindole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms may enhance binding affinity and selectivity towards these targets. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Bromo-5-azaindole: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Fluoro-5-azaindole:

    5-Azaindole: The parent compound without any halogen substitutions, used as a core structure in various synthetic applications.

Uniqueness: 3-Bromo-4-fluoro-5-azaindole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its utility in synthetic chemistry and pharmaceutical research, making it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYDUOSUUVOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266964
Record name 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-75-1
Record name 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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